(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
Description
The compound (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a benzothiazole-derived molecule featuring a Z-configuration at the hydrazone-imine bond. Its structure includes:
- A benzo[d]thiazole core substituted with ethyl and 4,7-dimethoxy groups.
- A 3,4-dimethoxybenzamide moiety linked via a conjugated ylidene system.
This analog shares the benzothiazole core and Z-configuration but differs in the benzamide substituent (4-methoxy vs. 3,4-dimethoxy). Key properties of the analog include:
Properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-6-22-17-14(25-3)9-10-15(26-4)18(17)28-20(22)21-19(23)12-7-8-13(24-2)16(11-12)27-5/h7-11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYUHJBRVWOERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Substitution Reactions: The ethyl and methoxy groups are introduced through substitution reactions using suitable alkylating agents.
Condensation Reaction: The final step involves the condensation of the substituted benzothiazole with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzamides and benzothiazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that exhibit catalytic properties.
Material Science: It can be used in the synthesis of organic semiconductors and light-emitting materials.
Biology
Antimicrobial Activity: Studies have shown that benzothiazole derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
Anticancer Activity: The compound has been investigated for its cytotoxic effects against various cancer cell lines, showing promise as a potential anticancer agent.
Medicine
Drug Development: Due to its biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents.
Industry
Dye and Pigment Production: Benzothiazole derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analog: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
Key Features :
- Thiadiazole core with a 3-methylphenyl substituent and dimethylamino-acryloyl group.
- Molecular Formula : C₂₁H₂₀N₄O₂S
- Molecular Weight : 392.48 g/mol
- Melting Point: 200°C (ethanol/dioxane)
- Spectroscopic Data :
Comparison :
- Substituents: The dimethylamino-acryloyl group in 4g introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
- 372 g/mol) and polar acryloyl group may reduce permeability compared to the target compound .
Structural Analog: (E)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II)
Key Features :
Comparison :
Analog with Varied Methoxy Substitution: N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Key Differences :
- Benzamide Substituents : The 4-methoxy group in this analog vs. 3,4-dimethoxy in the target compound.
- Impact on Properties: The additional methoxy group in the target compound increases hydrogen bond acceptor count (6 vs. The 3,4-dimethoxy substitution may enhance π-π stacking interactions in biological systems compared to the monosubstituted analog .
Melting Points and Stability
- Compound 4g (thiadiazole derivative) melts at 200°C, suggesting strong intermolecular forces due to its acryloyl and amide groups .
- The target compound’s melting point is unreported, but its methoxy-rich structure may promote crystalline packing, leading to a higher melting point than less polar analogs.
Biological Activity
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is CHNOS, with a molecular weight of approximately 394.46 g/mol. The compound features a thiazole ring, methoxy groups, and an amide linkage, which contribute to its pharmacological properties.
The mechanisms through which this compound exerts its biological effects involve interactions with various cellular targets. These may include:
- Enzyme Inhibition: The compound may inhibit specific enzymes related to disease pathways.
- Receptor Modulation: It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- Antioxidant Activity: Compounds with similar structures often exhibit antioxidant properties, reducing oxidative stress in cells.
Biological Activities
Research indicates that compounds structurally related to this compound show various biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines.
- Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro cytotoxicity assays on cancer cell lines | Demonstrated significant inhibition of cell growth in breast cancer cells. |
| Study 2 | Antimicrobial susceptibility testing | Showed activity against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Anti-inflammatory assays in animal models | Reduced inflammation markers in induced arthritis models. |
Example Case Study
In a study published in a peer-reviewed journal, this compound was evaluated for its anticancer properties. The results indicated that the compound inhibited proliferation in MCF-7 breast cancer cells with an IC value of 12 µM. Mechanistic studies suggested that the compound induced apoptosis through the mitochondrial pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
